molecular formula C10H19NO2 B12995553 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine

Cat. No.: B12995553
M. Wt: 185.26 g/mol
InChI Key: GATDAGRYHNICAG-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a decane ring, with an ethanamine group attached to the decane ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability. The purification of the compound is typically achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is unique due to its specific spirocyclic structure and the presence of an ethanamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds .

Biological Activity

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H17N2O3
Molecular Weight199.25 g/mol
CAS Number14634315
IUPAC NameThis compound
AppearanceColorless liquid

Synthesis

The compound can be synthesized through various methods involving the cyclization of appropriate precursors. The synthesis typically involves the formation of the spirocyclic structure followed by amination processes to introduce the amine functional group.

Neuropharmacological Effects

Recent studies have highlighted the compound's activity as a 5-HT1A receptor agonist , which is crucial for its potential therapeutic effects in treating anxiety and depression. For instance, a study reported that derivatives of similar spiro compounds exhibited significant binding affinity to 5-HT1A receptors, suggesting that modifications to the dioxaspiro structure can enhance receptor selectivity and potency .

Analgesic Properties

The compound has also been investigated for its analgesic properties. Research indicates that derivatives of this compound can be effective in pain management by modulating serotonin pathways, which are known to influence pain perception .

Study 1: Binding Affinity and Selectivity

In a comparative study evaluating several derivatives, it was found that compounds with a similar dioxaspiro structure displayed varying degrees of selectivity towards 5-HT1A receptors over alpha-1 adrenergic receptors. For example, one derivative showed a pD2 value of 8.61 , indicating high potency in receptor activation .

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with the receptor at a molecular level. The presence of specific functional groups within the dioxaspiro framework enhances binding through hydrophobic interactions and hydrogen bonding within the receptor's active site .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine

InChI

InChI=1S/C10H19NO2/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h8-9H,2-7,11H2,1H3

InChI Key

GATDAGRYHNICAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2(CC1)OCCO2)N

Origin of Product

United States

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